Tert-butyl (6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate
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Overview
Description
tert-Butyl N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a tetrahydronaphthalene moiety
Preparation Methods
The synthesis of tert-butyl N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate typically involves the reaction of 6-cyano-1,2,3,4-tetrahydronaphthalene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired carbamate product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Scientific Research Applications
tert-Butyl N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The cyano group and the carbamate moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate include:
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate moiety.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: A compound with a similar cyano group and tert-butyl group but different core structure.
tert-Butyl (1-cyanopent-4-yn-1-yl)carbamate: Another carbamate with a cyano group and a different aliphatic chain.
The uniqueness of tert-butyl N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate lies in its specific combination of functional groups and its tetrahydronaphthalene core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl N-(6-cyano-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-14-6-4-5-12-9-11(10-17)7-8-13(12)14/h7-9,14H,4-6H2,1-3H3,(H,18,19) |
InChI Key |
UZBWTAOGSVNTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
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